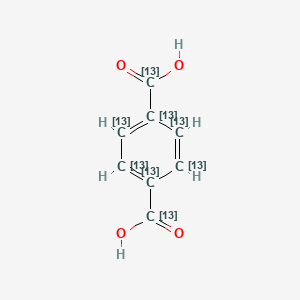
(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid is a compound with a unique isotopic labeling, where all six carbon atoms in the benzene ring are replaced with carbon-13 isotopes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid typically involves the isotopic labeling of benzene followed by functionalization to introduce the carboxylic acid groups. One common method is the catalytic hydrogenation of benzene-13C6 to produce cyclohexane-13C6, followed by oxidation to form the desired dicarboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale isotopic labeling techniques and efficient catalytic processes to ensure high yield and purity. The use of advanced separation and purification methods is crucial to obtain the compound in its desired form.
Analyse Chemischer Reaktionen
Types of Reactions
(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace carbon pathways in biological systems.
Medicine: Investigated for its potential use in drug development and diagnostic imaging.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical syntheses.
Wirkmechanismus
The mechanism by which (1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid exerts its effects depends on its specific application. In NMR spectroscopy, the carbon-13 isotopes provide enhanced sensitivity and resolution, allowing for detailed structural analysis. In biological systems, the compound can be metabolized, and its labeled carbon atoms can be tracked to study metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexa-1,3,5-triene-1,4-dicarboxylic acid: The non-labeled version of the compound.
Cyclohexa-1,3,5-triene-1,4-dicarboxylic acid derivatives: Compounds with different functional groups attached to the benzene ring.
Uniqueness
The primary uniqueness of (1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid lies in its isotopic labeling, which provides distinct advantages in analytical and research applications. The carbon-13 isotopes enhance NMR signals and allow for precise tracking in metabolic studies, making it a valuable tool in various scientific fields.
Eigenschaften
Molekularformel |
C8H6O4 |
|---|---|
Molekulargewicht |
174.072 g/mol |
IUPAC-Name |
(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid |
InChI |
InChI=1S/C8H6O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H,9,10)(H,11,12)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1 |
InChI-Schlüssel |
KKEYFWRCBNTPAC-LLXNCONNSA-N |
Isomerische SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1[13C](=O)O)[13C](=O)O |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



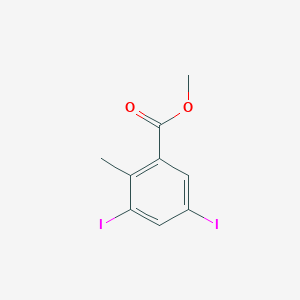
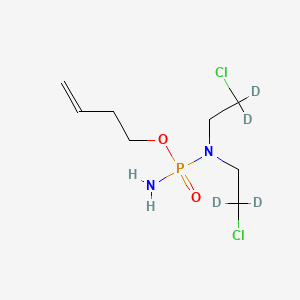
![(R)-(4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)phosphoramidic acid](/img/structure/B13436656.png)
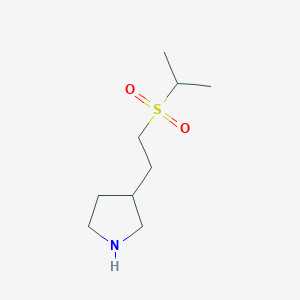

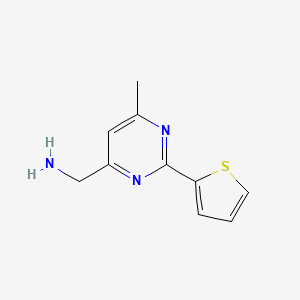

![[(3S)-1-oxo-1-[[(3R)-2-oxopiperidin-3-yl]amino]hexadecan-3-yl] (2S)-10-[(1S,2R)-2-hexylcyclopropyl]-2-hydroxydecanoate](/img/structure/B13436681.png)
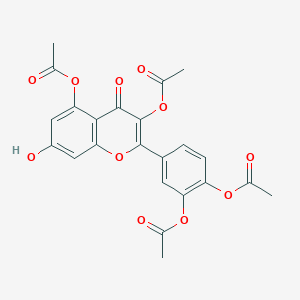
![2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B13436694.png)
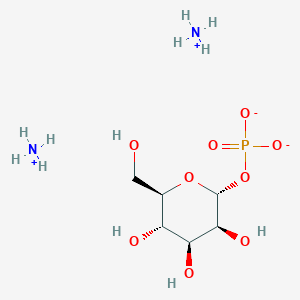
![[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate](/img/structure/B13436703.png)
![7-Bromo Darifenacin; 3-Pyrrolidineacetamide, 1-[2-(7-bromo-2,3-dihydro-5-benzofuranyl)ethyl]-a,a-diphenyl-, (3S)-; (3S)-1-[2-(7-Bromo-2,3-dihydro-5-benzofuranyl)ethyl]-a,a-diphenyl-3-pyrrolidineacetamide; (S)-2-[1-[2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-yl]](/img/structure/B13436711.png)
